molecular formula C13H17N3O3 B3595536 N-(1-methylpiperidin-4-yl)-2-nitrobenzamide

N-(1-methylpiperidin-4-yl)-2-nitrobenzamide

Cat. No.: B3595536
M. Wt: 263.29 g/mol
InChI Key: APUPKPHYWRRQGK-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)-2-nitrobenzamide is a compound that features a piperidine ring, a nitro group, and a benzamide moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of the nitro group and benzamide moiety further enhances the compound’s potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)-2-nitrobenzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of 4-piperidone with methylamine.

    Nitration of Benzamide: The benzamide moiety can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Coupling Reaction: The final step involves coupling the nitrated benzamide with the piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an appropriate solvent like dichloromethane.

Major Products Formed

    Reduction: N-(1-methylpiperidin-4-yl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

N-(1-methylpiperidin-4-yl)-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the biological activity of piperidine derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Biology: It serves as a probe to study the interactions of piperidine-containing compounds with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The nitro group may participate in redox reactions, influencing cellular oxidative stress pathways. The benzamide moiety can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methylpiperidin-4-yl)-2-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-(1-methylpiperidin-4-yl)-2-chlorobenzamide: A derivative with a chloro group instead of a nitro group.

    N-(1-methylpiperidin-4-yl)-2-methylbenzamide: A derivative with a methyl group instead of a nitro group.

Uniqueness

N-(1-methylpiperidin-4-yl)-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the piperidine ring and nitrobenzamide moiety makes it a versatile compound for various applications in medicinal chemistry and biological research.

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-15-8-6-10(7-9-15)14-13(17)11-4-2-3-5-12(11)16(18)19/h2-5,10H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUPKPHYWRRQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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